molecular formula C5H10N2O2 B8535958 N-ethylpropanediamide

N-ethylpropanediamide

Cat. No.: B8535958
M. Wt: 130.15 g/mol
InChI Key: IVMIXRFCJQZPCS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for preparing malonamide ethylester involves the monosaponification of symmetric diesters. This process can be challenging due to the difficulty in distinguishing between the two identical ester groups. Typically, monosaponification produces a mixture of the starting diester, the corresponding half-ester, and the diacid, even with the use of one equivalent of a base .

Industrial Production Methods

Industrial production methods for malonamide ethylester often involve multi-component reactions (MCRs). These reactions are efficient as they incorporate most of the atoms from the starting materials into the final product, reducing the amount of solvents, energy, and reaction time required .

Chemical Reactions Analysis

Types of Reactions

N-ethylpropanediamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the five-component condensation reaction involving isocyanide, Meldrum’s acid, arylidene malononitrile, and two amine molecules in dichloromethane at ambient temperature .

Common Reagents and Conditions

Common reagents used in reactions with malonamide ethylester include strong bases for deprotonation, alkyl halides for nucleophilic substitution, and various oxidizing and reducing agents. The conditions for these reactions can vary, but they often occur at room temperature and may or may not require a catalyst .

Major Products Formed

The major products formed from reactions involving malonamide ethylester depend on the specific reagents and conditions used. For example, the five-component condensation reaction mentioned earlier produces novel malonamide derivatives .

Mechanism of Action

The mechanism of action of malonamide ethylester involves the deprotonation of carbons alpha to carbonyl groups by a strong base, forming a carbanion. This carbanion can undergo nucleophilic substitution on alkyl halides, leading to the formation of alkylated compounds. Upon heating, the di-ester undergoes thermal decarboxylation, yielding an acetic acid substituted by the appropriate R group .

Comparison with Similar Compounds

N-ethylpropanediamide can be compared with other similar compounds such as malonic ester and acetoacetic ester. These compounds share similar synthetic routes and reaction mechanisms but differ in their specific functional groups and applications . This compound is unique due to its combination of an amide group and an ethyl ester group, which imparts distinct chemical properties and reactivity.

List of Similar Compounds

  • Malonic ester
  • Acetoacetic ester

Properties

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

N'-ethylpropanediamide

InChI

InChI=1S/C5H10N2O2/c1-2-7-5(9)3-4(6)8/h2-3H2,1H3,(H2,6,8)(H,7,9)

InChI Key

IVMIXRFCJQZPCS-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CC(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 4.5 g di 8-(1-aminocyclopentyl)-1,3-dipropylxanthine in 45 ml of anhydrous tetrahydrofurane, 1.4 ml of pyridine are added and, after cooling to 5° C., 2.26 ml of ethyl malonyl chloride are dropwise added. The mixture is stirred at room temperature for 2 hours, followed by concentration under vacuum, addition of 1N HCl and extraction with ethyl acetate. The organic phase is washed with water, dried and evaporated, thereby obtaining 6.5 g of raw product which is purified by column chromatography (SiO2). 2.6 g of mono malonamide mono ethyl ester are obtained, which is finally saponified by treatment with tetrahydrofurane (26 ml) and NaOH 1N (30 ml) at room temperature for 1 hour.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
solvent
Reaction Step One
Quantity
2.26 mL
Type
reactant
Reaction Step Two

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